

2-Piperidinoaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Piperidinoaniline**

Cat. No.: **B057174**

[Get Quote](#)

In-Depth Technical Guide to 2-Piperidinoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Piperidinoaniline**, a versatile molecule with significant potential in medicinal chemistry and organic synthesis. This document consolidates its chemical properties, synthesis protocols, and known biological activities, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

2-Piperidinoaniline, also known as 2-(1-Piperidinyl)aniline, is an organic compound featuring a piperidine ring attached to an aniline moiety at the ortho position. This unique structural arrangement of a saturated heterocycle and an aromatic amine confers upon it a range of chemical properties and potential biological activities.

Property	Value	Citations
CAS Number	39643-31-7	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂	[2]
Molecular Weight	176.26 g/mol	[2]
IUPAC Name	2-(Piperidin-1-yl)aniline	[1]
Synonyms	2-(1-Piperidinyl)aniline, 2-(1-piperidyl)aniline, 2-piperidin-1-ylaniline, 2-piperidin-1-ylphenylamine, (2-piperidinophenyl)amine, N-(2-Aminophenyl)piperidine	[1]

Synthesis of 2-Piperidinoaniline: Experimental Protocols

The synthesis of **2-Piperidinoaniline** is most commonly achieved through a two-step process. The first step involves a nucleophilic aromatic substitution to form an intermediate, 1-(2-nitrophenyl)piperidine, which is then reduced to the final product.

Step 1: Synthesis of 1-(2-Nitrophenyl)piperidine

This initial step involves the reaction of a halo-substituted nitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, with piperidine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by the piperidine nitrogen. [\[2\]](#)

Experimental Protocol:

- Reactants: 2-chloronitrobenzene, piperidine, and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

- Procedure:
 - In a round-bottom flask, dissolve 2-chloronitrobenzene and a molar excess of piperidine in the chosen solvent.
 - Add the non-nucleophilic base to the mixture.
 - Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature and poured into water.
 - The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
 - The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
 - The solvent is removed under reduced pressure to yield the crude 1-(2-nitrophenyl)piperidine.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 1-(2-Nitrophenyl)piperidine to 2-Piperidinoaniline

The second step is the reduction of the nitro group of the intermediate to a primary amine, yielding **2-Piperidinoaniline**.^[2]

Experimental Protocol:

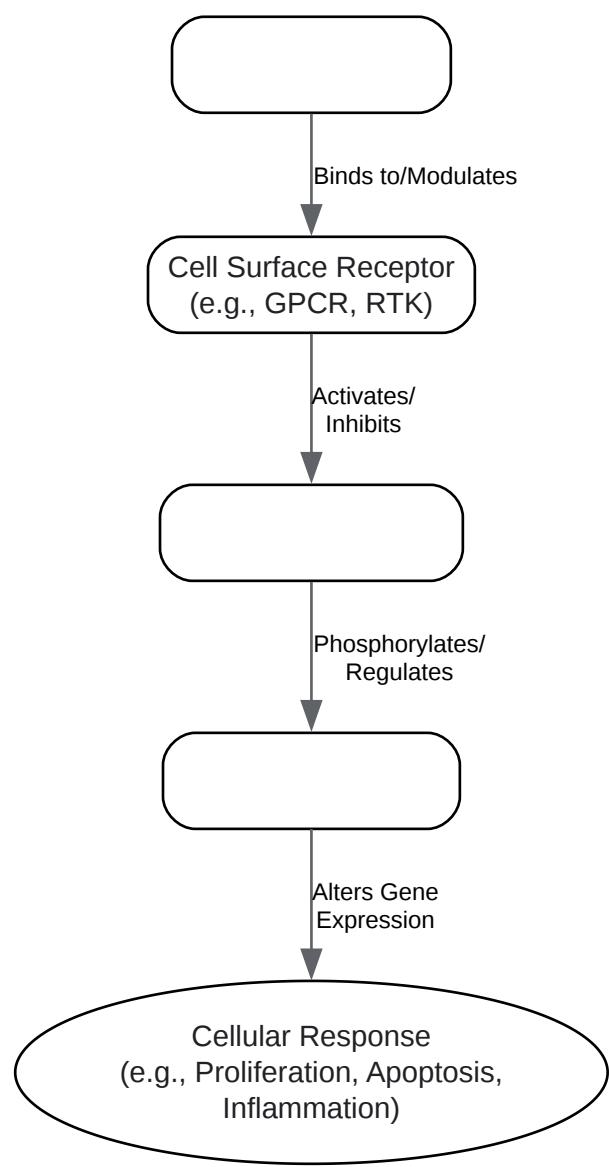
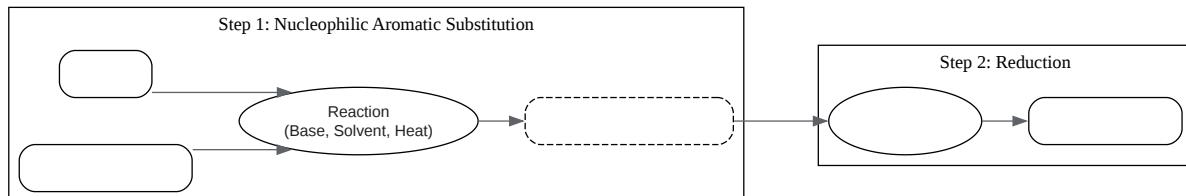
A common and high-yielding method for this transformation is catalytic hydrogenation.

- Reactants: 1-(2-nitrophenyl)piperidine, Palladium on carbon (Pd/C) catalyst.
- Solvent: A suitable solvent such as ethanol or ethyl acetate.

- Procedure:
 - Dissolve 1-(2-nitrophenyl)piperidine in the chosen solvent in a hydrogenation vessel.
 - Add a catalytic amount of Pd/C to the solution.
 - The vessel is then placed under a hydrogen gas atmosphere (typically with a balloon or a hydrogenation apparatus).
 - The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
 - Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
 - The filtrate is concentrated under reduced pressure to yield **2-Piperidinoaniline**.
- Purification: The product can be further purified by distillation under reduced pressure or by column chromatography. An alternative purification method involves dissolving the product in an organic solvent and bubbling CO₂ gas through the solution to precipitate the piperidinium salt, which can then be isolated and neutralized with an alkaline solution to recover the purified amine.^[3]

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for **2-Piperidinoaniline** are not extensively documented in current literature, the piperidine moiety is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of piperidine have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroactive effects.^[2]



Research on structurally related compounds suggests that piperidine derivatives may exert their effects through various mechanisms. For instance, some piperidine-containing compounds have been investigated for their ability to inhibit the colony-stimulating factor-1 receptor (cFMS), a target in anti-inflammatory drug discovery.^[2] Furthermore, piperine, a naturally occurring piperidine alkaloid, has been shown to modulate several signaling

pathways, including TGF- β , ERK1/2, and SMAD2, which are involved in cell proliferation, migration, and inflammation.[4][5]

Given the structural similarities, it is plausible that **2-Piperidinoaniline** and its derivatives could interact with similar biological targets. However, it is crucial to note that these are extrapolations, and dedicated research is required to elucidate the specific mechanisms of action of **2-Piperidinoaniline**.

Experimental Workflow and Logical Relationships

To facilitate understanding of the synthesis and potential for further development, the following diagrams illustrate the key processes.

Hypothetical Signaling Pathway Modulation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine synthesis [organic-chemistry.org]
- 2. 2-Piperidinoaniline | 39643-31-7 | Benchchem [benchchem.com]
- 3. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 4. Piperine Inhibits TGF- β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Piperidinoaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057174#2-piperidinoaniline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b057174#2-piperidinoaniline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com